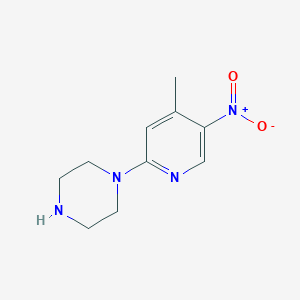

1-(4-Methyl-5-nitropyridin-2-yl)piperazine

Description

1-(4-Methyl-5-nitropyridin-2-yl)piperazine (CAS RN: 55403-34-4) is a piperazine derivative featuring a nitro-substituted pyridine ring. Its systematic IUPAC name is 1-methyl-4-(5-nitro-2-pyridinyl)piperazine, with synonyms including 2-(4-methylpiperazin-1-yl)-5-nitropyridine and methylnitropyridinylpiperazine . Structurally, the compound combines a piperazine ring with a 4-methyl-5-nitropyridin-2-yl substituent, which confers unique electronic and steric properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as receptors and enzymes, often influencing antimicrobial, anticancer, and CNS-related activities .

Properties

Molecular Formula |

C10H14N4O2 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-(4-methyl-5-nitropyridin-2-yl)piperazine |

InChI |

InChI=1S/C10H14N4O2/c1-8-6-10(12-7-9(8)14(15)16)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3 |

InChI Key |

PYADQCMUOJFWQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)piperazine typically involves the reaction of 4-methyl-5-nitropyridine with piperazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(4-Methyl-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, m-chloroperbenzoic acid, and various electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used but typically include reduced or oxidized derivatives of the original compound .

Scientific Research Applications

1-(4-Methyl-5-nitropyridin-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . This inhibition occurs through the binding of the compound to the tubulin protein, preventing its polymerization into microtubules . This mechanism is of particular interest in the development of anticancer drugs, as it can lead to the disruption of cancer cell division and growth .

Comparison with Similar Compounds

Anticancer Piperazine Derivatives

Compound Class : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a–g)

- Structural Differences : These derivatives feature a 4-chlorobenzhydryl group and a benzoyl substituent, unlike the nitro-pyridinyl moiety in the target compound.

- Activity: Demonstrated potent cytotoxicity against liver (HEPG2, IC₅₀: 2.1–8.3 µM), breast (MCF7, IC₅₀: 1.9–7.5 µM), and colon (HCT-116, IC₅₀: 3.4–9.1 µM) cancer cell lines.

Serotonin Receptor-Targeting Derivatives

Compound Class : Arylpiperazines (e.g., 1-(m-trifluoromethylphenyl)piperazine (TFMPP), 1-(2-methoxyphenyl)piperazine)

- Structural Differences : TFMPP contains a trifluoromethylphenyl group, while the target compound substitutes a nitro-pyridinyl group.

- Activity : TFMPP acts as a 5-HT1B/1C agonist (Ki = 65 nM for 5-HT1B), reducing locomotor activity in rats via serotonin receptor activation . Derivatives with 4-substituted benzamido or phthalimido groups (e.g., compound 18 ) show high 5-HT1A affinity (Ki = 0.6 nM) .

- Comparison: The nitro-pyridinyl group in the target compound may alter receptor selectivity compared to arylpiperazines.

Antibacterial Piperazine Derivatives

Compound Class : 7H-Thiazolo[3,2-b]-1,2,4-triazole-piperazine hybrids (e.g., 4e–g, 5g–k)

- Structural Differences : These compounds incorporate bulky substituted phenylpiperazine moieties, whereas the target compound has a compact nitro-pyridinyl group.

- Activity : Derivatives with less bulky substituents (e.g., 4e–g) showed better antibacterial activity (MIC: 0.5–2 µg/mL against S. aureus) compared to bulkier analogs .

Key Structural and Functional Trends

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (NO2): The nitro group in the target compound may enhance binding to electron-deficient enzyme active sites or receptors, contrasting with electron-donating groups (e.g., methoxy in arylpiperazines) .

Data Table: Comparative Profiles of Selected Piperazine Derivatives

Biological Activity

1-(4-Methyl-5-nitropyridin-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a 4-methyl-5-nitropyridin-2-yl group. Its molecular formula is with a molecular weight of approximately 222.24 g/mol. The presence of the nitro group and the pyridine moiety contributes to its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

1-(4-Methyl-5-nitropyridin-2-yl)piperazine exhibits several mechanisms of action:

- Inhibition of Tubulin Polymerization : This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. By disrupting this process, it can affect cellular proliferation, making it a potential candidate for cancer treatment.

- Enzyme Interaction : It interacts with various enzymes and receptors, which may lead to the development of drugs targeting specific biochemical pathways involved in diseases such as cancer or infections.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds, including 1-(4-Methyl-5-nitropyridin-2-yl)piperazine, exhibit antimicrobial properties. Studies have focused on their ability to inhibit the growth of pathogens such as Helicobacter pylori by obstructing urease activity. For instance, related compounds showed significant urease inhibition with IC50 values lower than standard treatments .

Case Studies

- Urease Inhibition : A study evaluated derivatives of piperazine for their urease inhibitory activity against H. pylori. Compounds derived from similar structures displayed IC50 values significantly lower than standard inhibitors, suggesting potential for treating infections caused by this bacterium .

- Antiviral Activity : Research into piperazine derivatives has shown promising results against viral infections. For example, certain piperazine analogs demonstrated potent anti-HIV activity at nanomolar concentrations, indicating that modifications to the piperazine structure can enhance antiviral properties .

Comparative Analysis

To better understand the unique features of 1-(4-Methyl-5-nitropyridin-2-yl)piperazine, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-4-(5-nitropyridin-2-yl)piperazine | Similar piperazine core but different methylation | Different substituents on the piperazine ring |

| 1-(3-Methyl-5-nitropyridin-2-yl)piperazine | Substituted at the 3-position instead of 4 | Variations in biological activity due to position |

| 1-(3-Nitropyridin-2-yl)piperazine | Lacks methyl group | Affects reactivity and biological activity |

The unique substitution pattern in 1-(4-Methyl-5-nitropyridin-2-yl)piperazine imparts distinct chemical and biological properties compared to these similar compounds, enhancing its potential applications in medicinal chemistry and biochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.